ethyl (2E)-3-[(4-bromophenyl)amino]-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-3-oxopropanoate
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Overview
Description
ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE is a complex organic compound that features a bromophenyl group, a carbamoyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE typically involves multiple steps. One common approach is to start with the bromination of a phenyl group, followed by the introduction of a carbamoyl group. The tetrahydroisoquinoline moiety is then incorporated through a series of condensation reactions. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the carbamoyl group can form hydrogen bonds with biological molecules. The tetrahydroisoquinoline moiety may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE can be compared with similar compounds such as:
ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE: This compound lacks the carbamoyl and tetrahydroisoquinoline groups, making it less complex and potentially less versatile in its applications.
ETHYL 4-BROMOPHENYLACETATE: This compound also lacks the additional functional groups present in ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE, resulting in different chemical properties and reactivity.
The unique combination of functional groups in ETHYL 2-[(4-BROMOPHENYL)CARBAMOYL]-2-[(1E)-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]ACETATE makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23BrN2O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
ethyl (2E)-3-(4-bromoanilino)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-3-oxopropanoate |
InChI |
InChI=1S/C22H23BrN2O3/c1-4-28-21(27)18(20(26)24-16-11-9-15(23)10-12-16)19-17-8-6-5-7-14(17)13-22(2,3)25-19/h5-12,25H,4,13H2,1-3H3,(H,24,26)/b19-18+ |
InChI Key |
BIRJBIYALJEWSG-VHEBQXMUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C2=CC=CC=C2CC(N1)(C)C)/C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2CC(N1)(C)C)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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